molecular formula C18H27N3O B277734 N-cyclohexyl-4-(3-methylphenyl)-1-piperazinecarboxamide

N-cyclohexyl-4-(3-methylphenyl)-1-piperazinecarboxamide

Katalognummer B277734
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: DNONCSOFJKJDLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CPP is a piperazine derivative that was first synthesized in 1959. It was initially developed as an analgesic agent but was later found to have potential therapeutic effects in the treatment of a variety of disorders, including addiction, epilepsy, and anxiety. CPP is structurally similar to modafinil, which is a wakefulness-promoting agent.

Wirkmechanismus

CPP acts as a GABA transaminase inhibitor, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces neuronal excitability. By increasing the levels of GABA, CPP reduces the activity of neurons in the brain, leading to a decrease in neuronal excitability. This property of CPP has been found to be useful in the treatment of addiction, epilepsy, and anxiety.
Biochemical and Physiological Effects:
CPP has been found to have several biochemical and physiological effects. It increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This property of CPP has been found to be useful in the treatment of addiction, epilepsy, and anxiety. CPP has also been found to increase the levels of dopamine in the brain, which plays a crucial role in reward and motivation. This property of CPP has been exploited in the treatment of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

CPP has several advantages for lab experiments. It is a potent inhibitor of GABA transaminase, which makes it useful in the study of GABAergic neurotransmission. It is also easy to synthesize and has a high purity. However, CPP has some limitations for lab experiments. It has a short half-life, which makes it difficult to administer in vivo. It also has low solubility in water, which can limit its use in certain experiments.

Zukünftige Richtungen

CPP has several potential future directions. It has been found to be useful in the treatment of addiction, epilepsy, and anxiety. Further research is needed to determine its efficacy in the treatment of other disorders, such as depression and schizophrenia. CPP has also been found to increase the levels of dopamine in the brain, which makes it a potential candidate for the treatment of Parkinson's disease. Further research is needed to determine its safety and efficacy in the treatment of Parkinson's disease. Finally, CPP has been found to have potential applications in the field of neuroprotection. Further research is needed to determine its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease.
In conclusion, CPP is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of GABA transaminase, which increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This property of CPP has been exploited in the treatment of addiction, epilepsy, and anxiety. CPP has several advantages for lab experiments, but also has some limitations. Further research is needed to determine its safety and efficacy in the treatment of various disorders, and its potential for neuroprotection.

Synthesemethoden

CPP can be synthesized using different methods, but the most common one involves the reaction of cyclohexylamine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with piperazine to form CPP.

Wissenschaftliche Forschungsanwendungen

CPP has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This property of CPP has been exploited in the treatment of addiction, epilepsy, and anxiety.

Eigenschaften

Molekularformel

C18H27N3O

Molekulargewicht

301.4 g/mol

IUPAC-Name

N-cyclohexyl-4-(3-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H27N3O/c1-15-6-5-9-17(14-15)20-10-12-21(13-11-20)18(22)19-16-7-3-2-4-8-16/h5-6,9,14,16H,2-4,7-8,10-13H2,1H3,(H,19,22)

InChI-Schlüssel

DNONCSOFJKJDLS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3CCCCC3

Kanonische SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.